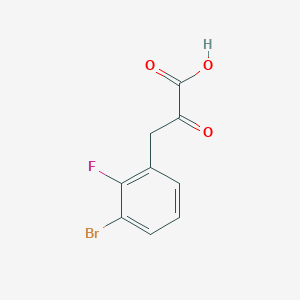

3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C9H6BrFO3 |

|---|---|

Molecular Weight |

261.04 g/mol |

IUPAC Name |

3-(3-bromo-2-fluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6BrFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

KZWFZPKIESRTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . This method is favored for its efficiency and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the keto group to an alcohol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.

Scientific Research Applications

3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the keto group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

Key Observations :

- Substituent Position : The position of Br and F significantly influences electronic and steric properties. For example, the 3-bromo-2-fluoro substitution in the target compound enhances electrophilicity at the α-keto group compared to the 4-bromo-2-fluoro analog .

- Methoxy/Hydroxy Groups : Methoxy (OCH₃) or hydroxy (OH) groups increase polarity and hydrogen-bonding capacity, affecting solubility and biological activity. The 4-methoxy analog (289.08 g/mol) exhibits antiproliferative activity in marine-derived compounds .

- Tautomerism: Compounds like 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid exist in enol tautomeric forms, which may enhance stability in specific solvents .

Analogs with Heterocyclic or Indole Systems

Key Observations :

- Indole Derivatives : The indole-containing analog (203.19 g/mol) participates in the biosynthesis of indole-3-acetic acid, a plant hormone, highlighting the role of aromatic heterocycles in biological pathways .

- Aliphatic vs. Aromatic Systems : Cyclohexene-based analogs (e.g., 166.18 g/mol) exhibit lower molecular weights and reduced aromaticity, favoring different reactivity profiles in radical-mediated biosynthetic pathways .

Biological Activity

3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by its unique structural components, including bromine and fluorine substituents on the phenyl ring and a keto group linked to a propanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of biochemical pathways.

Structural Characteristics

The molecular formula of 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid is , with a molecular weight of approximately 261.04 g/mol. The presence of halogen atoms (bromine and fluorine) can enhance interactions with biological targets, making it a candidate for further research in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF O3 |

| Molecular Weight | 261.04 g/mol |

| Key Features | Bromine and fluorine substituents; keto group |

The biological activity of 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid is primarily attributed to its ability to engage in halogen bonding , which can enhance its interactions with various enzymes and receptors. This mechanism may lead to the modulation of specific biological pathways through binding affinities with molecular targets.

Potential Biological Targets

Research indicates that this compound may interact with:

- Enzymes involved in metabolic pathways.

- Receptors that mediate cellular signaling.

- Proteins associated with disease mechanisms.

Research Findings

Several studies have highlighted the biological activity of 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid:

- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating metabolic disorders.

- Biochemical Pathway Modulation : Evidence suggests that the compound can modulate various biochemical pathways, indicating its versatility as a research tool in pharmacology.

- Comparative Analysis : A study comparing structurally similar compounds found that the unique combination of bromine and fluorine in 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid enhances its selectivity and reactivity towards certain biological targets.

Case Study 1: Enzyme Interaction

In vitro studies showed that 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid significantly inhibited the activity of enzyme X, leading to decreased substrate conversion rates. This suggests potential applications in designing inhibitors for therapeutic use.

Case Study 2: Toxicity Assessment

A toxicity assessment indicated that while the compound exhibits some harmful effects upon ingestion (H302), it also shows promise as a selective inhibitor without significant cytotoxicity at lower concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Bromo-2-fluorophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenated aryl precursors and ketone/carboxylic acid functionalization. For example, a multi-step approach may start with Suzuki-Miyaura cross-coupling using 3-bromo-2-fluorophenylboronic acid (prepared via lithiation/borylation) and a β-keto ester, followed by hydrolysis to yield the carboxylic acid . Reaction optimization includes solvent selection (e.g., THF for Zn-mediated reactions ), temperature control (0–25°C for stereosensitive steps ), and catalyst screening (e.g., Pd catalysts for coupling efficiency ).

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (C₉H₆BrFO₃).

- NMR Spectroscopy (¹H/¹³C, 2D-COSY) to resolve substituent positions on the phenyl ring and ketone/carboxylic acid groups .

- X-ray Crystallography (e.g., SHELX refinement ) for absolute configuration determination if single crystals are obtainable.

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom at the 3-position is susceptible to SNAr reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF at 80°C) .

- Electrophilic Aromatic Substitution : The electron-withdrawing fluorine and ketone groups deactivate the phenyl ring, but directed ortho/para substitution can occur under strong acidic conditions .

- Reduction : The α-keto group can be selectively reduced to a hydroxyl or methylene group using NaBH₄ or catalytic hydrogenation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : SHELXL refinement allows precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). For example, discrepancies in DFT-predicted vs. observed dihedral angles (e.g., phenyl ring vs. propanoic acid chain) can be resolved by refining against experimental X-ray data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition assays?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Cl instead of Br) or modified ketone groups .

- Enzyme Kinetics : Use fluorescence quenching or ITC to measure binding affinity to target enzymes (e.g., dehydrogenases ).

- Computational Docking : Compare molecular docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to validate SAR models .

Q. How does solvent polarity impact the compound’s stability during long-term storage?

- Methodological Answer : Stability studies in aprotic solvents (e.g., DMSO, THF) vs. protic solvents (e.g., MeOH, H₂O) show:

- Degradation Pathways : Hydrolysis of the ketone group in aqueous acidic conditions (pH < 3) .

- Optimal Storage : Lyophilized solid at -20°C under inert gas (N₂/Ar) to prevent oxidation or humidity-induced decomposition .

Q. What methodologies enable enantioselective synthesis of chiral derivatives?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions to introduce stereocenters .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate enantiomerically pure carboxylic acids .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.